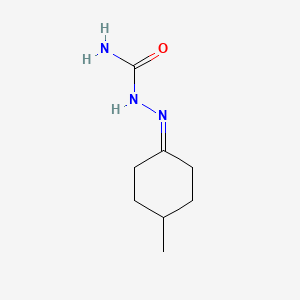
2-(4-Methylcyclohexylidene)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylcyclohexylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.224 g/mol . It is also known by its common name, 4-Methylcyclohexanone semicarbazone . This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group attached to a 4-methylcyclohexylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide typically involves the reaction of 4-methylcyclohexanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4-Methylcyclohexylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazinecarboxamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazinecarboxamides.
科学研究应用
2-(4-Methylcyclohexylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazinecarboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-(2-Methylcyclohexylidene)hydrazinecarboxamide: Similar in structure but with a different position of the methyl group.
4-Methylcyclohexanone semicarbazone: Another name for the same compound.
Uniqueness
2-(4-Methylcyclohexylidene)hydrazinecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.
属性
CAS 编号 |
5439-97-4 |
|---|---|
分子式 |
C8H15N3O |
分子量 |
169.22 g/mol |
IUPAC 名称 |
[(4-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-2-4-7(5-3-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |
InChI 键 |
HITUACBMYVLYDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=NNC(=O)N)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


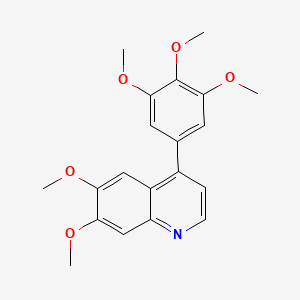
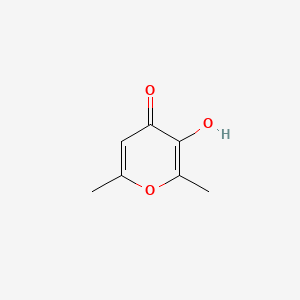
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)
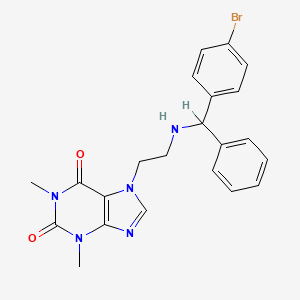
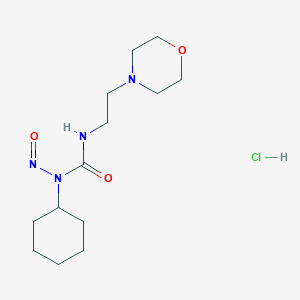
![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
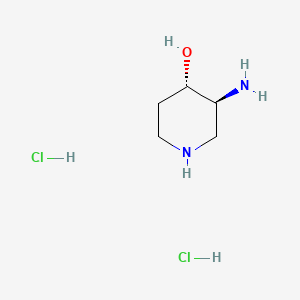
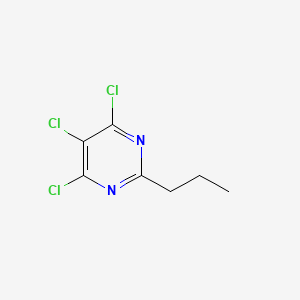
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
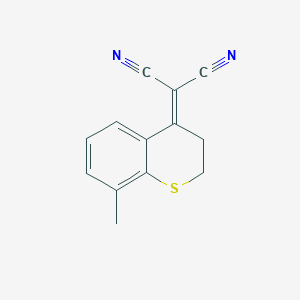
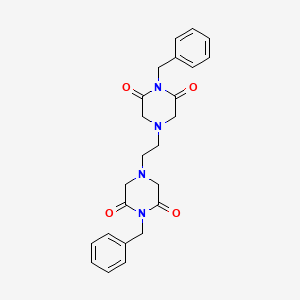


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)
